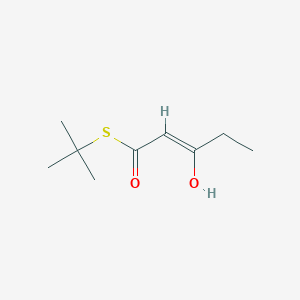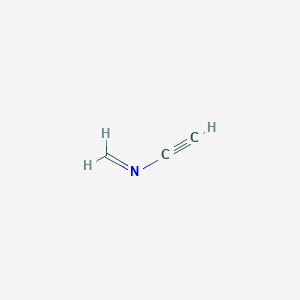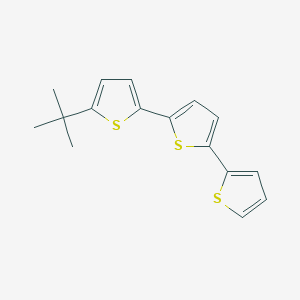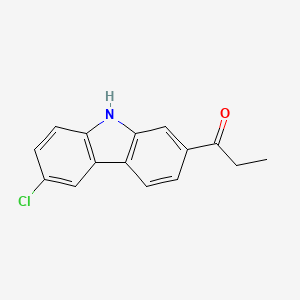
S-tert-butyl (Z)-3-hydroxypent-2-enethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-tert-butyl (Z)-3-hydroxypent-2-enethioate: is an organosulfur compound characterized by the presence of a tert-butyl group, a hydroxyl group, and a thioester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-tert-butyl (Z)-3-hydroxypent-2-enethioate typically involves the reaction of thiols with appropriate alkenes under controlled conditions. One common method involves the use of thiophenol derivatives reacting with aliphatic amines to form sulfenamides, which can then be further processed to obtain the desired thioester . The reaction conditions often include the use of catalysts and specific solvents to ensure high yields and selectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize waste. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to achieve consistent product quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions: S-tert-butyl (Z)-3-hydroxypent-2-enethioate can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the thioester group to a thiol or other reduced forms.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced forms.
Substitution: Various alkyl or acyl derivatives.
Applications De Recherche Scientifique
S-tert-butyl (Z)-3-hydroxypent-2-enethioate has several applications in scientific research:
Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive thioester group.
Industry: It is used in the production of polymers and other materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of S-tert-butyl (Z)-3-hydroxypent-2-enethioate involves its reactive functional groups. The thioester group can undergo nucleophilic attack, leading to the formation of various intermediates and products. This reactivity is exploited in enzyme inhibition studies, where the compound can form covalent bonds with active site residues, thereby modulating enzyme activity .
Comparaison Avec Des Composés Similaires
Sulfonimidates: These compounds also contain sulfur and exhibit similar reactivity patterns, particularly in their use as building blocks for more complex molecules.
Sulfenamides and Sulfinamides: These compounds are structurally related and share similar applications in pharmaceuticals and polymer chemistry.
Uniqueness: The presence of the tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability .
Propriétés
Formule moléculaire |
C9H16O2S |
|---|---|
Poids moléculaire |
188.29 g/mol |
Nom IUPAC |
S-tert-butyl (Z)-3-hydroxypent-2-enethioate |
InChI |
InChI=1S/C9H16O2S/c1-5-7(10)6-8(11)12-9(2,3)4/h6,10H,5H2,1-4H3/b7-6- |
Clé InChI |
SBDDUMOQRIGAGI-SREVYHEPSA-N |
SMILES isomérique |
CC/C(=C/C(=O)SC(C)(C)C)/O |
SMILES canonique |
CCC(=CC(=O)SC(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,3-Dimethyl-2-[(trimethylsilyl)oxy]nonan-5-one](/img/structure/B14309649.png)

![N-{2-[4-(Dimethylamino)phenyl]-4-oxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B14309677.png)



![N-([2,2'-Bithiophen]-5-yl)-N-methylacetamide](/img/structure/B14309696.png)
![3-Amino-2-[(4-methylphenyl)methyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14309702.png)


